![molecular formula C50H72N7O9PSi B12354298 Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B12354298.png)
Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)-, 2’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] is a complex organic compound. It is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose sugar. This compound is often used in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic testing, research, and forensics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from guanosine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the ribose sugar are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) and bis(4-methoxyphenyl)phenylmethyl chloride.
Acylation: The amino group of guanine is acylated using 2-methyl-1-oxopropyl chloride.
Phosphitylation: The 2’-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of guanosine are treated with protecting agents.
Automated Synthesis: Automated synthesizers are used to carry out the acylation and phosphitylation steps efficiently.
Purification: The final product is purified using chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the guanine base.
Reduction: Reduction reactions can occur at the cyanoethyl group.
Substitution: Nucleophilic substitution reactions can take place at the phosphoramidite group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products
Oxidation: Oxidized guanine derivatives.
Reduction: Reduced cyanoethyl derivatives.
Substitution: Substituted phosphoramidite derivatives.
Applications De Recherche Scientifique
Chemistry
Oligonucleotide Synthesis: Used as a building block in the synthesis of DNA and RNA oligonucleotides.
Chemical Probes: Utilized in the development of chemical probes for studying nucleic acid interactions.
Biology
Genetic Testing: Employed in the synthesis of probes and primers for genetic testing.
Gene Editing: Used in the synthesis of guide RNAs for CRISPR-Cas9 gene editing.
Medicine
Therapeutics: Potential use in the development of antisense oligonucleotides for treating genetic disorders.
Diagnostics: Used in the development of diagnostic assays for detecting genetic mutations.
Industry
Forensics: Applied in forensic science for DNA profiling.
Biotechnology: Used in various biotechnological applications, including synthetic biology and molecular diagnostics.
Mécanisme D'action
The compound exerts its effects primarily through its incorporation into oligonucleotides. The molecular targets include:
DNA and RNA: The compound binds to complementary DNA or RNA sequences, facilitating various genetic manipulations.
Enzymes: It can act as a substrate or inhibitor for enzymes involved in nucleic acid synthesis and modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine, 5’-O-(4,4’-dimethoxytrityl)-2’,3’-dideoxy-: Another guanosine derivative used in oligonucleotide synthesis.
Guanosine, 5’-O-(4-monomethoxytrityl)-2’,3’-dideoxy-: Similar in structure but with different protecting groups.
Uniqueness
Protecting Groups: The use of bis(4-methoxyphenyl)phenylmethyl and tert-butyldimethylsilyl groups provides unique protection and stability during synthesis.
Phosphoramidite Group: The presence of the 2’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] group allows for efficient incorporation into oligonucleotides.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C50H72N7O9PSi |
|---|---|
Poids moléculaire |
974.2 g/mol |
Nom IUPAC |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C50H72N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(65-67(63-29-17-28-51)57(33(3)4)34(5)6)42(66-68(12,13)49(7,8)9)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40-44,47-48,53H,17,29-30H2,1-13H3,(H,54,58)(H,55,59)/t40-,41?,42-,43-,44?,47-,48?,67?/m1/s1 |
Clé InChI |
PTNZERYSBOEWKI-AWFQAXFWSA-N |
SMILES isomérique |
CC(C)C(=O)NC1NC2C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)OP(N(C(C)C)C(C)C)OCCC#N |
SMILES canonique |
CC(C)C(=O)NC1NC2C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)OP(N(C(C)C)C(C)C)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



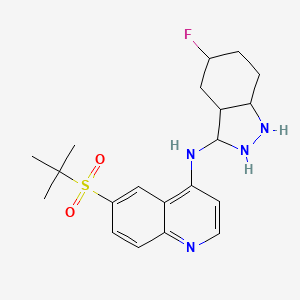
![2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride](/img/structure/B12354241.png)
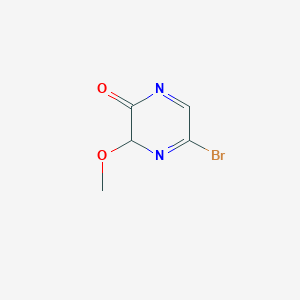
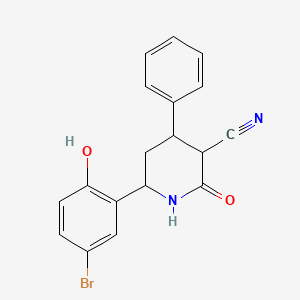
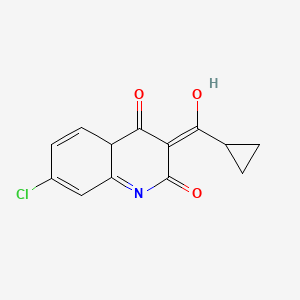
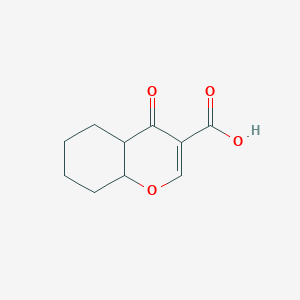
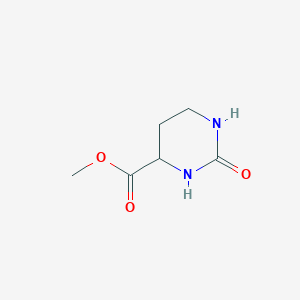
![Ethyl 8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13-heptaene-16-carboxylate](/img/structure/B12354288.png)

![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one](/img/structure/B12354302.png)
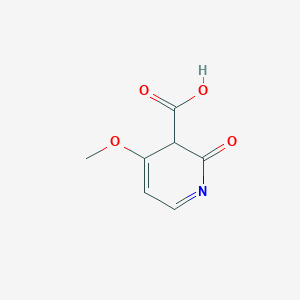
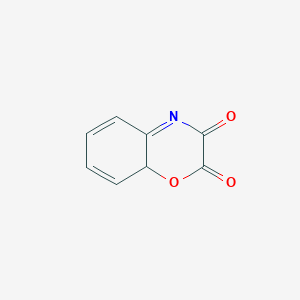
![6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B12354336.png)
